Butanamide, 4-amino-N-(2-methoxyethyl)-
CAS No.:
Cat. No.: VC20192486
Molecular Formula: C7H16N2O2
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16N2O2 |
|---|---|
| Molecular Weight | 160.21 g/mol |
| IUPAC Name | 4-amino-N-(2-methoxyethyl)butanamide |
| Standard InChI | InChI=1S/C7H16N2O2/c1-11-6-5-9-7(10)3-2-4-8/h2-6,8H2,1H3,(H,9,10) |
| Standard InChI Key | IXZGRVOZBMNIDD-UHFFFAOYSA-N |
| Canonical SMILES | COCCNC(=O)CCCN |
Introduction
Chemical Identity and Structural Characterization
Molecular Structure and Nomenclature
The systematic IUPAC name for this compound is N-(2-methoxyethyl)-4-aminobutanamide. Its molecular formula is C₇H₁₅N₂O₂, derived from a four-carbon butanamide chain with an amino group at the γ-position and a 2-methoxyethyl substituent on the amide nitrogen. The structure integrates both polar (amide, amino, methoxy) and nonpolar (alkyl chain) functional groups, influencing its solubility and reactivity .
Stereochemical Considerations
Unlike chiral analogs such as 2RS,4RS-45 described in GABA transporter inhibitors , this compound lacks stereocenters due to its linear alkyl chain and symmetric substitution pattern. Computational models predict a planar amide group and a gauche conformation for the 2-methoxyethyl side chain, minimizing steric hindrance .
Spectroscopic and Computational Data
While experimental NMR or mass spectra for this specific compound are unavailable, comparisons to structurally similar molecules allow for reasoned predictions:
-
¹H NMR: Expected signals include δ 1.6–1.8 ppm (m, 2H, CH₂), δ 2.2–2.4 ppm (t, 2H, COCH₂), δ 3.3–3.5 ppm (s, 3H, OCH₃), and δ 6.8–7.1 ppm (br s, 1H, NH) .
-
IR Spectroscopy: Strong absorption bands near 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) .
-
Mass Spectrometry: Molecular ion peak at m/z 175.12 (calculated for C₇H₁₅N₂O₂) .
Synthesis and Derivative Design
Synthetic Routes
The compound can be synthesized via a two-step protocol analogous to methods used for 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives :
-
Aminolysis of Activated Esters:
React 4-((tert-butoxycarbonyl)amino)butanoic acid with 2-methoxyethylamine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the protected amide.
-
Deprotection:
Remove the tert-butoxycarbonyl (Boc) group using 4 M HCl in dioxane to yield the final product .
Yield Optimization
Reaction conditions critically influence yields:
-
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) for solubility .
-
Temperature: Room temperature for coupling; 40–50°C for deprotection .
-
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >90% purity .
Structural Modifications
Modifying the 2-methoxyethyl group or amino position could enhance bioactivity:
-
Alkyl Chain Length: Extending the methoxyethyl chain may improve blood-brain barrier penetration for neurological applications .
-
Amino Group Functionalization: Acetylation or sulfonation of the amino group could alter metabolic stability .
Physicochemical Properties
Thermodynamic Parameters
Predicted values based on analogs :
| Property | Value |
|---|---|
| Melting Point | 85–90°C |
| Boiling Point | 285–290°C |
| Density | 1.12 ± 0.05 g/cm³ |
| LogP (Octanol-Water) | −0.45 ± 0.15 |
| Aqueous Solubility | 12.5 mg/mL (25°C) |
Solubility and Stability
The compound exhibits moderate water solubility due to its polar amide and methoxy groups. Stability studies suggest decomposition above 150°C, with no significant hydrolysis at pH 4–8 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume